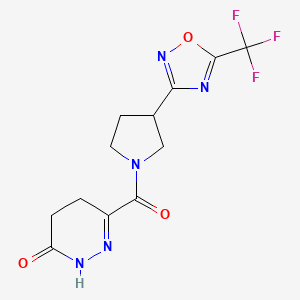

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide” is a derivative of [(1-benzyl-1H-indol-3-yl)thio]acetic acid . The latter has a molecular weight of 297.38 and is a solid at room temperature .

Physical And Chemical Properties Analysis

The related compound [(1-benzyl-1H-indol-3-yl)thio]acetic acid is a solid at room temperature . It has a molecular weight of 297.38 and a linear formula of C17 H15 N O2 S .Scientific Research Applications

Enhancing Antibiotic Efficacy

One application involves optimizing cell permeation to improve the efficacy of antibiotic resistance inhibitors. A study by Venturelli et al. (2007) discusses enhancing the membrane-crossing ability of benzo[b]thiophene derivatives, which are structurally similar to 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide, to potentiate the activity of beta-lactam antibiotics against resistant bacteria (Venturelli et al., 2007).

Heterocyclic Chemistry

Another application is in the field of heterocyclic chemistry, where thioureido-acetamides serve as precursors for various heterocyclic compounds. Schmeyers and Kaupp (2002) detailed the synthesis of heterocycles from thioureido-acetamides in one-pot cascade reactions, indicating a method that could be adapted for synthesizing compounds with a core similar to this compound (Schmeyers & Kaupp, 2002).

Synthesis of Complex Molecules

The compound's structure lends itself to the synthesis of complex molecules. For example, Thirupathi et al. (2014) describe a palladium-catalyzed method to synthesize α-benzofuranyl/indolylacetamides, showcasing a technique that could potentially be applied to the synthesis of this compound derivatives (Thirupathi et al., 2014).

Antimicrobial and Antioxidant Agents

Furthermore, the compound and its derivatives have potential as antimicrobial and antioxidant agents. Naraboli and Biradar (2017) synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, demonstrating significant antimicrobial activity against various bacteria and fungi, as well as good antioxidant properties. This suggests that this compound could also be explored for its biological activities (Naraboli & Biradar, 2017).

Organic Synthesis and Catalysis

The compound's structure is conducive to organic synthesis and catalysis applications. Maeda et al. (2004) explored vanadium-catalyzed sulfenylation of indoles and 2-naphthols with thiols, a process that could be relevant for modifying the thioether component of this compound (Maeda et al., 2004).

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2OS/c28-25(26-16-15-20-9-3-1-4-10-20)19-29-24-18-27(17-21-11-5-2-6-12-21)23-14-8-7-13-22(23)24/h1-14,18H,15-17,19H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPJCMWOLVVKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2664536.png)

![1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2664540.png)

![2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2664543.png)

![N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2664544.png)

![4-(2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2664546.png)

![2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2664547.png)

![Methyl 5-(((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2664548.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2664551.png)

![Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2664553.png)